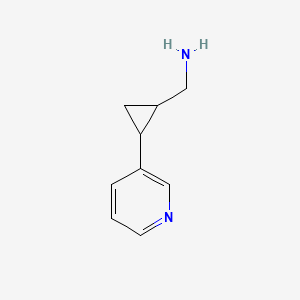

(2-(Pyridin-3-yl)cyclopropyl)methanamine

Description

Significance of Cyclopropyl (B3062369) and Pyridine (B92270) Moieties in Contemporary Medicinal Chemistry Research

In modern drug discovery, the integration of specific structural motifs is a key strategy for optimizing the pharmacological profiles of lead compounds. Both the cyclopropyl and pyridine moieties are considered "privileged structures" due to their frequent appearance in approved drugs and their ability to confer desirable physicochemical and biological properties. researchgate.net

The Cyclopropyl Moiety: The cyclopropane (B1198618) ring, a three-membered carbocycle, is increasingly utilized in drug design to enhance a molecule's therapeutic potential. scientificupdate.com Its unique stereoelectronic properties contribute to several advantages:

Metabolic Stability: The C-H bonds in a cyclopropyl group are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. longdom.org This can increase the half-life of a drug.

Potency and Binding: The rigid structure of the cyclopropyl ring can lock a molecule into a specific conformation that is ideal for binding to a biological target. This conformational constraint can lead to an entropically more favorable interaction with receptors, thereby enhancing potency. sigmaaldrich.comambeed.com

Reduced Off-Target Effects: By providing a defined three-dimensional structure, the cyclopropyl fragment can improve a compound's selectivity for its intended target, potentially reducing off-target side effects. nih.gov

The Pyridine Moiety: Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. nih.gov Its presence in a molecule can significantly impact its properties:

Improved Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can improve a compound's solubility and ability to interact with biological targets. bldpharm.comfrontiersin.org

Enhanced Potency and Binding: As a bioisostere of a phenyl ring, the pyridine moiety can establish crucial binding interactions within a receptor's active site. The nitrogen atom allows for additional polar interactions, which can lead to a significant increase in biological potency. bldpharm.com

Metabolic Stability: The pyridine ring itself is generally stable to metabolic degradation. Its introduction into a molecule can direct metabolism away from more labile sites. bldpharm.com

Versatility in Drug Scaffolds: The pyridine nucleus is a key component in a vast number of FDA-approved drugs across diverse therapeutic areas, including anticancer, antiviral, and anti-inflammatory agents, highlighting its versatility and importance in drug design. researchgate.netresearchgate.net

Overview of (2-(Pyridin-3-yl)cyclopropyl)methanamine as a Focus for Chemical and Biological Inquiry

This compound is a primary amine that structurally integrates the beneficial cyclopropyl and pyridine motifs. The molecule consists of a cyclopropane ring substituted with a pyridin-3-yl group at one carbon and a methanamine (-CH₂NH₂) group at an adjacent carbon. This arrangement makes it a chiral molecule with specific stereoisomers (cis/trans and R/S configurations) that could exhibit different biological activities.

While extensive academic studies detailing the specific biological activities or therapeutic applications of this compound are not widely present in peer-reviewed literature, its structure makes it a compelling subject for investigation. It serves as a valuable building block for the synthesis of more complex molecules, allowing researchers to explore how the combined properties of the pyridine and cyclopropyl groups can be harnessed in drug design. Its commercial availability facilitates its use in synthetic and medicinal chemistry research programs. bldpharm.com

Below is a table summarizing the key chemical properties of the compound.

| Property | Data |

| CAS Number | 1226292-37-0 bldpharm.com |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| MDL Number | MFCD16300833 bldpharm.com |

| SMILES Code | NCC1C(C2=CC=CN=C2)C1 bldpharm.com |

This data is based on commercially available information for the compound.

Academic Research Context and Scope of the Outline

The academic interest in this compound is situated at the intersection of synthetic methodology and medicinal chemistry. The compound represents a scaffold that leverages the well-documented advantages of its constituent cyclopropyl and pyridine fragments. Research involving this and similar molecules is often aimed at the discovery of novel therapeutic agents for a range of diseases.

Given the current state of published research, this article focuses on the foundational chemical and medicinal chemistry principles relevant to this compound. The scope is therefore centered on:

The established significance of the cyclopropyl and pyridine moieties as pharmacophores in drug discovery.

The basic chemical identity and structural features of this compound.

The potential of this compound as a building block for further chemical synthesis and biological evaluation, as inferred from the known value of its structural components.

This article does not extend to detailed biological activity, clinical applications, or safety profiles, as dedicated research in these areas for this specific compound is not yet substantially documented in the scientific literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(2-pyridin-3-ylcyclopropyl)methanamine |

InChI |

InChI=1S/C9H12N2/c10-5-8-4-9(8)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5,10H2 |

InChI Key |

KPOWGBCVHDCUKP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C2=CN=CC=C2)CN |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis

Elucidation of Molecular Structure through Spectroscopic Methods

While specific experimental spectra for (2-(Pyridin-3-yl)cyclopropyl)methanamine are not available, its molecular structure can be predicted to yield characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the cyclopropyl (B3062369) ring would appear in the upfield region (typically 0.5-2.0 ppm), exhibiting complex splitting patterns due to geminal and cis/trans vicinal couplings. The methylene (B1212753) protons of the aminomethyl group would likely appear as a multiplet, further split by the adjacent cyclopropyl proton and coupling to the amine protons. The protons of the pyridine (B92270) ring would resonate in the aromatic region (7.0-8.5 ppm), with splitting patterns characteristic of a 3-substituted pyridine.

¹³C NMR: The carbon NMR would show distinct signals for the cyclopropyl carbons at high field, a signal for the methylene carbon, and four signals in the aromatic region for the pyridine ring carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the cyclopropyl and aromatic rings, and C=C and C=N stretching vibrations of the pyridine ring (typically in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage of the aminomethyl group and fragmentation of the cyclopropyl and pyridine rings. PubChem provides a predicted monoisotopic mass of 148.10005 Da for the molecular formula C₉H₁₂N₂.

Predicted Spectroscopic Data

| Spectroscopic Method | Predicted Key Features |

|---|---|

| ¹H NMR | Cyclopropyl protons (0.5-2.0 ppm), Methylene protons (multiplet), Pyridine protons (7.0-8.5 ppm) |

| ¹³C NMR | Cyclopropyl carbons (upfield), Methylene carbon, Pyridine carbons (aromatic region) |

| IR Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), C=C and C=N stretches (1400-1600 cm⁻¹) |

Conformational Analysis of the Cyclopropyl and Pyridine Moieties

The cyclopropyl ring is a rigid, planar triangle of carbon atoms. The substituents on the ring are in fixed cis or trans relationships. The preferred orientation of the aminomethyl and pyridinyl groups relative to the ring is influenced by steric hindrance.

The rotation around the bond connecting the cyclopropyl ring to the pyridine ring and the bond connecting the cyclopropyl ring to the aminomethyl group will define the molecule's conformational landscape. The lowest energy conformation would likely minimize steric interactions between the bulky pyridine and aminomethyl groups. Computational studies on similar cyclopropyl systems suggest that staggered conformations are generally favored over eclipsed ones.

Stereoisomerism and Conformational Dynamics of the Compound

This compound possesses two stereocenters on the cyclopropyl ring (C1 and C2), leading to the possibility of stereoisomers.

Cis and Trans Isomers: The substituents on the cyclopropyl ring (the pyridin-3-yl group and the methanamine group) can be on the same side (cis) or opposite sides (trans) of the ring. These are diastereomers and will have different physical and chemical properties.

Enantiomers: Both the cis and trans diastereomers are chiral and will exist as a pair of enantiomers ((1R,2S) and (1S,2R) for the cis isomer; (1R,2R) and (1S,2S) for the trans isomer).

Therefore, a total of four stereoisomers are possible for this compound.

Conformational dynamics would involve the rotation around the single bonds as previously mentioned. The energy barriers for these rotations are expected to be relatively low, leading to a flexible molecule at room temperature. However, the bulky nature of the substituents may lead to preferred conformations with significant energetic differences between them. The interconversion between different conformations would be rapid on the NMR timescale unless significant steric hindrance exists.

Possible Stereoisomers

| Isomer | Relationship | Chirality |

|---|---|---|

| cis-(1R,2S) and cis-(1S,2R) | Enantiomers | Chiral |

| trans-(1R,2R) and trans-(1S,2S) | Enantiomers | Chiral |

Theoretical and Computational Investigations of 2 Pyridin 3 Yl Cyclopropyl Methanamine

Quantum Chemical Calculations (e.g., DFT Studies on Related Systems)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of novel compounds. jchemrev.com DFT methods have become a standard tool in computational chemistry for predicting molecular structures, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost. researchgate.netjchemrev.com For molecules like (2-(Pyridin-3-yl)cyclopropyl)methanamine, DFT studies on related pyridine (B92270) and cyclopropylamine (B47189) derivatives provide a framework for understanding its intrinsic characteristics. nih.govnih.gov

Furthermore, DFT calculations are used to compute thermodynamic parameters and spectroscopic signatures. jchemrev.comnih.gov Theoretical predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra for related pyridine derivatives have shown good agreement with experimental data, aiding in the structural characterization of newly synthesized compounds. nih.govresearchgate.net This predictive power is invaluable for confirming the identity and purity of this compound in a laboratory setting.

Molecular Modeling and Docking Studies for Elucidating Receptor Interactions

Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. mdpi.com These methods are instrumental in drug discovery for identifying potential mechanisms of action and for structure-based drug design. nih.gov

Docking simulations involve placing the 3D structure of the ligand into the binding site of a receptor and calculating the most likely binding poses and their corresponding binding affinities. Studies on related 2-phenylcyclopropylmethylamine (PCPMA) derivatives have successfully used these techniques to investigate interactions with targets like the dopamine (B1211576) D3 receptor (D3R). nih.govmdpi.com Such studies reveal that steric, electrostatic, and hydrophobic fields play crucial roles in the binding affinity of ligands. mdpi.com

For this compound, docking studies would likely explore its interaction with monoamine oxidase (MAO) enzymes, a common target for cyclopropylamine-containing compounds. The simulation would identify key interactions, such as:

Hydrogen bonding: The primary amine group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The cyclopropyl (B3062369) and pyridine rings can engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket. mdpi.com

π-π stacking: The aromatic pyridine ring may form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. mdpi.com

The results from these simulations are typically scored to rank potential binding modes. Molecular dynamics (MD) simulations can then be employed to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the binding event. mdpi.commdpi.com

Theoretical Prediction of Reactivity and Selectivity

The chemical reactivity and selectivity of this compound can be predicted using concepts derived from DFT, often referred to as Conceptual DFT. nih.gov This approach uses global reactivity descriptors, calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to rationalize the chemical behavior of molecules. hakon-art.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. wjarr.com Other important global reactivity descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive. wjarr.comdergipark.org.tr

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its propensity to act as an electrophile. hakon-art.comdergipark.org.tr A higher value suggests a good electrophile. wjarr.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. "Softer" molecules are generally more reactive. dergipark.org.tr

By calculating these descriptors for this compound and its potential metabolites or reactants, researchers can predict the most likely pathways for its biotransformation or chemical degradation. Local reactivity descriptors, such as Fukui functions, can further pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. wjarr.comhakon-art.com

Analysis of Electronic Structure and Theoretical Reactivity Descriptors

A detailed analysis of the electronic structure provides fundamental insights into the molecule's properties. The distribution of the HOMO and LUMO across the molecular structure is particularly informative. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the nitrogen atom of the aminomethyl group, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO may be distributed over the pyridine ring, suggesting it can act as an electron acceptor in reactions with nucleophiles. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net For this compound, the MEP would likely show a negative potential around the pyridine nitrogen, making it a site for protonation or interaction with positive centers. The hydrogen atoms of the primary amine would exhibit a positive potential, making them susceptible to interaction with negatively charged residues in a receptor.

The table below presents hypothetical, yet representative, values for the theoretical reactivity descriptors of this compound, calculated at the B3LYP/6-311G(d,p) level of theory, based on data from related compounds in the literature. researchgate.netwjarr.comdergipark.org.tr

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -0.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.40 | Energy difference between HOMO and LUMO; indicates chemical stability. wjarr.com |

| Ionization Potential | I | 6.25 | Approximated as -EHOMO; energy required to remove an electron. |

| Electron Affinity | A | 0.85 | Approximated as -ELUMO; energy released when an electron is added. |

| Electronegativity | χ | 3.55 | Measures the ability to attract electrons. dergipark.org.tr |

| Chemical Hardness | η | 2.70 | Measures resistance to deformation of the electron cloud. dergipark.org.tr |

| Chemical Softness | S | 0.37 | Reciprocal of hardness; indicates higher reactivity. dergipark.org.tr |

| Electrophilicity Index | ω | 2.33 | Global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. dergipark.org.tr |

These descriptors collectively provide a comprehensive electronic and reactivity profile, guiding the rational design of new analogues with improved activity and selectivity. nih.gov

Exploration of Biological Activities and Molecular Interactions: in Vitro Studies

Serotonin (B10506) Receptor Modulation

The primary biological activity identified for the (2-arylcyclopropyl)methanamine scaffold is the modulation of serotonin (5-HT) receptors. In vitro studies have consistently highlighted these compounds as potent agonists, particularly at the 5-HT2C receptor subtype.

Agonist Activity at 5-HT2C Receptors

Research into 2-phenylcyclopropylmethylamine and its derivatives has established this chemical class as potent and efficacious agonists of the 5-HT2C receptor. nih.govnih.gov Functional assays, such as those measuring calcium flux upon receptor activation, have been used to quantify this activity. For example, the parent compound, trans-2-phenylcyclopropylmethylamine, was identified as a potent 5-HT2C agonist with an EC₅₀ value of 13 nM and high efficacy (Eₘₐₓ = 96%). nih.gov Further modifications to the phenyl ring and the amine have led to the discovery of compounds with even greater potency. nih.gov One N-methyl derivative, compound (+)-15a, demonstrated an EC₅₀ of 23 nM in a calcium flux assay. nih.gov Another N-benzyl analogue, compound (+)-19, showed a similar EC₅₀ of 24 nM at the 5-HT2C receptor. nih.gov

| Compound | Substitution | EC₅₀ (nM) | Efficacy (Eₘₐₓ %) | Assay Type | Source |

|---|---|---|---|---|---|

| trans-2-phenylcyclopropylmethylamine (14a) | Unsubstituted Phenyl | 13 | 96% | Functional Assay | nih.gov |

| (+)-15a | N-methyl, 5-fluoro-2-methoxyphenyl | 23 | Not Reported | Calcium Flux | nih.gov |

| (+)-19 | N-benzyl, 5-fluoro-2-methoxyphenyl | 24 | Not Reported | Calcium Flux | nih.gov |

Receptor Subtype Selectivity Profiles (In Vitro)

A critical aspect of the in vitro evaluation of this compound class is its selectivity profile across the 5-HT₂ receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). Agonism at the 5-HT2B receptor is associated with risks of cardiac valvulopathy, making high selectivity for 5-HT2C over 5-HT2B a crucial therapeutic objective. nih.gov Research has successfully identified analogues with excellent selectivity. For instance, the N-benzyl derivative (+)-19 was found to be fully selective over the 5-HT2B receptor. nih.gov Similarly, the design of fluorinated derivatives of 2-phenylcyclopropylmethylamine led to compound (+)-21b, which exhibited high potency at the 5-HT2C receptor with no detectable agonism at the 5-HT2B receptor and reasonable selectivity against the 5-HT2A receptor. nih.gov This demonstrates that targeted chemical modifications can effectively minimize activity at the undesirable 5-HT2B subtype while retaining potent 5-HT2C agonism.

| Compound | 5-HT2C Activity | 5-HT2B Activity | 5-HT2A Selectivity | Source |

|---|---|---|---|---|

| (+)-19 | EC₅₀ = 24 nM | Fully selective (no activity) | Not specified | nih.gov |

| (+)-21b | Potent Agonist | No detectable agonism | Reasonable selectivity | nih.gov |

Structure-Activity Relationship (SAR) Investigations for 5-HT2C Activity

Systematic SAR studies have been conducted on the 2-phenylcyclopropylmethylamine scaffold to delineate the chemical features that govern potency and selectivity at the 5-HT2C receptor. nih.gov A key pharmacophore feature identified is the 2-aminomethyl-trans-cyclopropyl side chain attached to an aryl ring. nih.gov

Aryl Ring Substitution: Modifications to the phenyl ring have a significant impact. Introducing substituents, such as fluorine and methoxy (B1213986) groups, has been explored to optimize potency and metabolic properties. nih.govnih.gov

N-Substitution: The primary amine can be substituted to modulate activity. N-alkylation (e.g., N-methyl) and N-benzylation have been shown to be well-tolerated, yielding potent 5-HT2C agonists. nih.gov These substitutions can also be used to fine-tune functional selectivity, influencing downstream signaling pathways like Gq-mediated signaling versus β-arrestin recruitment. nih.gov

Cyclopropane (B1198618) Ring: The cyclopropane ring introduces conformational rigidity, which is crucial for activity. The trans-configuration is generally preferred for potent 5-HT2C agonism. nih.gov Introducing fluorine atoms onto the cyclopropane ring has been investigated as a strategy to enhance agonist activity and selectivity. nih.gov

Impact of Stereochemistry on In Vitro Binding Affinity and Functional Response

Stereochemistry plays a definitive role in the biological activity of (2-arylcyclopropyl)methanamines. The separation and testing of individual enantiomers have revealed that the agonist activity at the 5-HT2C receptor often resides primarily in a single stereoisomer. For instance, studies on N-substituted (2-phenylcyclopropyl)methylamines consistently report activity for the (+) enantiomer, indicating a specific stereochemical requirement for optimal interaction with the receptor binding pocket. nih.gov The absolute stereochemistry of one representative fluorinated compound, (-)-21a, was established, and subsequent testing showed that the high potency resided in the (+) enantiomers of the series. nih.gov This highlights that the spatial orientation of the aryl and aminomethyl groups relative to the cyclopropane ring is a critical determinant of in vitro binding and functional agonism.

Interaction with Other Neurotransmitter Systems (In Vitro)

While the primary focus has been on serotonin receptors, the structural motifs present in "(2-(Pyridin-3-yl)cyclopropyl)methanamine" suggest potential interactions with other neurotransmitter systems, such as the dopamine (B1211576) and norepinephrine (B1679862) systems.

In vitro studies of related chemical series provide context for this potential cross-reactivity. For example, some [4-(Phenoxy)pyridin-3-yl]methylamines have been identified as potent and selective noradrenaline (norepinephrine) reuptake inhibitors (NRIs) with good selectivity over serotonin and dopamine transporters. nih.gov The activity of compounds at monoamine transporters is a key area of investigation for CNS-active agents. nih.govnih.gov

Enzyme Modulation and Inhibition Studies (In Vitro)

Based on available scientific literature, specific in vitro studies on the enzyme modulation or inhibition properties of "this compound" and its immediate 2-phenylcyclopropylmethylamine analogues have not been extensively reported. While other compounds containing a pyridin-3-yl moiety have been investigated for activities such as COX-2 inhibition, these molecules are structurally distinct and their activities cannot be extrapolated to the cyclopropylmethanamine scaffold. researchgate.net Therefore, the potential for this specific compound to act as an enzyme modulator or inhibitor remains an uncharacterized aspect of its in vitro profile.

Investigations as Enzyme Inhibitors (e.g., NAMPT, Deubiquitinases)

The pyridine (B92270) moiety is a common feature in a variety of enzyme inhibitors. mdpi.com However, specific in vitro investigations into the inhibitory activity of this compound against enzymes such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT) or deubiquitinases (DUBs) are not extensively detailed in the current body of scientific literature. While some pyrazolopyrimidine derivatives containing a pyridin-2-ylmethylamine structure have been evaluated for anti-mycobacterial activity, their mechanism is often linked to targets like ATP synthase rather than NAMPT or DUBs. mdpi.com

Analysis of Biochemical Pathways and Metabolic Interactions (In Vitro)

The metabolism of compounds containing a cyclopropylamine (B47189) moiety has been a subject of significant study, particularly concerning the potential for bioactivation. In vitro studies on model compounds structurally related to this compound reveal that the cyclopropylamine group can be a substrate for oxidative enzymes.

Specifically, Cytochrome P450 enzymes, such as CYP1A2, and myeloperoxidase (MPO) have been shown to oxidize the cyclopropylamine moiety. nih.govacs.org This oxidation can lead to the opening of the cyclopropane ring, forming reactive intermediates like α,β-unsaturated aldehydes. nih.govacs.org These reactive metabolites are capable of forming covalent adducts with cellular nucleophiles, such as glutathione (B108866) (GSH) and proteins. nih.govacs.orghyphadiscovery.com The formation of such adducts indicates a potential for bioactivation, a metabolic pathway where a compound is converted into a more reactive species. hyphadiscovery.com The inactivation of P450 enzymes through the formation of metabolic intermediate complexes (MICs), where a metabolite binds tightly to the heme iron, has also been reported for some cyclopropylamines. nih.gov

Table 1: In Vitro Metabolic Fate of the Cyclopropylamine Moiety

| Metabolic Process | Enzymes Involved | Resulting Products | Potential Consequences |

|---|---|---|---|

| Oxidation & Ring Opening | Cytochrome P450 (e.g., CYP1A2), Myeloperoxidase (MPO) | Reactive α,β-unsaturated aldehydes, Carbon-centered radicals | Formation of covalent adducts with proteins and glutathione (GSH) nih.govacs.orghyphadiscovery.com |

In Vitro Antimicrobial Activity Assessment

While direct antimicrobial testing data for this compound is limited, analysis of its core structural components—a pyridine ring and a cyclopropane group—provides insights into its potential activity. Both pyridine and cyclopropane motifs are present in various compounds that have demonstrated in vitro antimicrobial effects. nih.govnih.gov

For instance, a range of amide derivatives containing a cyclopropane structure has been synthesized and evaluated for antibacterial and antifungal activity. nih.govsemanticscholar.org Some of these compounds showed moderate activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans. nih.govsemanticscholar.org Similarly, numerous pyridine derivatives have been investigated for their antimicrobial properties against a wide spectrum of pathogens. nih.govwisdomlib.orgresearchgate.net Furthermore, compounds incorporating a pyridin-2-ylmethylamine moiety have been identified as potent inhibitors of Mycobacterium tuberculosis growth in vitro. mdpi.com

Table 2: Examples of In Vitro Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Structural Moiety | Test Organisms | Observed Activity (MIC) | Reference(s) |

|---|---|---|---|---|

| Amide Derivatives | Cyclopropane | Staphylococcus aureus, Escherichia coli | Moderate activity (MIC80 = 32-128 µg/mL) | nih.govsemanticscholar.org |

| Amide Derivatives | Cyclopropane | Candida albicans | Moderate to excellent activity (MIC80 = 16-128 µg/mL) | nih.govsemanticscholar.org |

| Pyrazolopyrimidines | Pyridin-2-ylmethylamine | Mycobacterium tuberculosis | Potent inhibition (MIC = 0.2-1.5 µg/mL) | mdpi.com |

Evaluation against Other Specific Biological Targets (In Vitro)

The structural framework of this compound suggests potential interactions with G-protein coupled receptors (GPCRs), particularly aminergic receptors like dopamine and serotonin. This is supported by studies on structurally analogous compounds.

A notable example is a bitopic agonist for the dopamine D3 receptor (D3R), which incorporates both an aminopyridin-3-yl group and a trans-cyclopropyl amine linker. nih.gov The cryo-EM structure of this agonist bound to the D3R revealed a stable salt bridge interaction between the protonated amine of the cyclopropylamine moiety and the highly conserved aspartic acid residue (D1103.32) in the orthosteric binding site of the receptor. nih.gov This specific interaction underscores the importance of the cyclopropylamine group for anchoring ligands within the dopamine receptor binding pocket. nih.gov

The pyridine ring is also a key component in many ligands targeting dopamine and serotonin receptors, influencing binding affinity and selectivity. nih.govnih.govclinpgx.org For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as ligands for dopamine D2 and D4 receptors. nih.gov Additionally, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds, suggesting the pyridine motif can also be a pharmacophore for antiparasitic targets. nih.gov

General In Vitro Pharmacological Profiling and Ligand Binding Assays

Based on the activity of analogous structures, the pharmacological profile of this compound is predicted to include significant affinity for dopamine and serotonin receptor subtypes. Radioligand binding assays on related compounds have provided specific affinity data that help to construct a hypothetical profile.

Compounds featuring pyridine and piperazine-like scaffolds frequently exhibit nanomolar affinities for D2 and D3 dopamine receptors, as well as various serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7. nih.gov The affinity is often modulated by the specific substitution patterns on the aromatic rings. For instance, in one series of indazole derivatives, a pyridin-3-yl substituent resulted in lower activity towards the 5-HT2A receptor compared to a phenyl group. nih.gov

The development of selective D3R ligands has been a significant area of research, with several benzamide (B126) scaffolds containing flexible linkers showing high D3R affinity (Ki values in the low nanomolar range) and over 100-fold selectivity against the D2R. semanticscholar.org This highlights the potential for compounds like this compound to achieve subtype selectivity within the D2-like receptor family.

Table 3: In Vitro Receptor Binding Affinities (Ki, nM) of Structurally Related Ligands

| Ligand Class | Target Receptor | Binding Affinity (Ki, nM) | Reference(s) |

|---|---|---|---|

| Indazole-piperazine Derivatives | Dopamine D2 | 10 - 500+ | nih.gov |

| Indazole-piperazine Derivatives | Serotonin 5-HT1A | 5 - 200 | nih.gov |

| Indazole-piperazine Derivatives | Serotonin 5-HT2A | 15 - 300 | nih.gov |

| Pyrrolidine-dione Derivatives | Serotonin Transporter (SERT) | 9.2 - 47.0 | nih.gov |

| Pyrrolidine-dione Derivatives | Dopamine D2 | 51.0 | nih.gov |

| Benzamide Scaffolds | Dopamine D3 | 0.67 - 1.1 | semanticscholar.org |

Advanced Applications in Chemical Research and Drug Discovery Science

Utilization as a Core Building Block in Complex Chemical Synthesis

The (2-(Pyridin-3-yl)cyclopropyl)methanamine scaffold is a crucial starting point for the synthesis of complex, biologically active molecules. Its rigid cyclopropane (B1198618) ring and the specific spatial arrangement of its aromatic pyridine (B92270) ring and aminomethyl group make it a key pharmacophore for interacting with the active sites of enzymes. This is particularly evident in the development of inhibitors for lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. nih.gov

The synthesis of these complex molecules often involves multi-step processes where the cyclopropylamine (B47189) core is strategically functionalized. For instance, derivatives are prepared through reactions that modify the amine group, such as amide bond formation or reductive amination, to introduce larger and more complex side chains. mdpi.comfrontiersin.org These modifications are designed to enhance binding affinity and selectivity for the target enzyme. researchgate.net

A key example of its use as a building block is in the creation of irreversible LSD1 inhibitors. The cyclopropylamine moiety is designed to form a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to potent and sustained inhibition. nih.govnih.gov Researchers have developed numerous synthetic routes to create diverse libraries of these compounds, enabling extensive structure-activity relationship (SAR) studies. mdpi.comsemanticscholar.org For example, the synthesis of pyrrolo[2,3-c]pyridines, a class of potent and reversible LSD1 inhibitors, was designed based on a previously reported inhibitor, GSK-354, demonstrating the iterative nature of using this core scaffold in drug design. nih.govtheraindx.com This highlights the value of this compound as a foundational element for constructing sophisticated chemical architectures with tailored biological functions.

Development of Molecular Probes for Biological System Interrogation

Highly potent and selective inhibitors derived from the this compound scaffold serve as powerful molecular probes to investigate biological systems. While not always explicitly labeled as "probes," these compounds are indispensable tools for elucidating the physiological and pathological roles of their target proteins. By selectively inhibiting a specific enzyme like LSD1, researchers can study the downstream effects on gene expression, cellular differentiation, and proliferation. nih.govnih.gov

LSD1 is known to play a critical role in epigenetics by demethylating histone H3 on lysine (B10760008) 4 and 9 (H3K4 and H3K9). nih.govnih.gov The development of inhibitors based on the cyclopropylamine framework has been instrumental in exploring the therapeutic potential of targeting this epigenetic regulator. These chemical probes have been used in numerous preclinical studies to validate LSD1 as a drug target in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). nih.govtheraindx.com The ability of these compounds to inhibit LSD1 activity leads to chromatin remodeling and can suppress tumor growth, providing a clear rationale for their clinical development. nih.gov These molecules are, therefore, more than just potential drugs; they are research tools that enable a deeper understanding of fundamental biological processes and disease mechanisms. researchgate.net

Strategies for Optimizing In Vitro Potency and Selectivity

A central focus of research involving the this compound scaffold is the strategic optimization of its derivatives to enhance in vitro potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding chemists in making targeted modifications to the molecule to improve its interaction with the target protein while minimizing off-target effects. nih.govmdpi.com

For LSD1 inhibitors, selectivity is particularly important. The target enzyme shares structural homology with monoamine oxidases A and B (MAO-A and MAO-B). nih.gov Early inhibitors based on the tranylcypromine (B92988) (TCP) scaffold often showed cross-reactivity with MAOs. researchgate.net Medicinal chemistry efforts have focused on modifying the scaffold to achieve high selectivity for LSD1. For example, replacing the phenyl ring of TCP with a pyridine ring and introducing specific substituents can significantly enhance selectivity. nih.gov

Key optimization strategies include:

Stereochemistry: The trans configuration of the substituents on the cyclopropane ring is generally found to be essential for potent LSD1 inhibition. researchgate.netnih.gov

Aromatic Substitution: Modifying the pyridine ring or adding substituents to an adjacent phenyl ring can exploit specific pockets within the enzyme's active site, leading to increased potency. nih.govnih.gov For example, adding hydrophilic substituents at the 4-position of an attached phenyl ring has been shown to modulate inhibitory activity. nih.gov

Amine Functionalization: Elaborating the aminomethyl side chain allows for the introduction of groups that can form additional hydrogen bonds or hydrophobic interactions with the target, thereby increasing binding affinity. mdpi.com

The success of these strategies is demonstrated by the discovery of compounds with nanomolar potency against LSD1 and significant selectivity over related enzymes.

| Compound | Modification | LSD1 IC₅₀ (nM) | Cell Line Growth Inhibition IC₅₀ (nM) |

|---|---|---|---|

| GSK-354 | Reference Compound | 130 | MV4;11: 12; MOLM-13: 6240; H1417: 212 |

| Compound 18 | 4-(2-hydroxypropan-2-yl)phenyl group | 21.1 | Not Reported |

| Compound 19 | 4-(2-methoxypropan-2-yl)phenyl group | 16.5 | Not Reported |

| Compound 46 (LSD1-UM-109) | Pyrrolo[2,3-c]pyridine core | 3.1 | MV4;11: 0.6; MOLM-13: 31; H1417: 1.1 |

| Compound 49 | Pyrrolo[2,3-c]pyridine core with modification | Not Reported | MV4;11: 0.7; MOLM-13: 182; H1417: 2.3 |

This table presents in vitro potency data for selected reversible LSD1 inhibitors derived from optimization studies. Data sourced from reference nih.govtheraindx.com.

Exploration of Novel Medicinal Chemistry Scaffolds

The this compound structure is a component of what is known as a "privileged scaffold" in medicinal chemistry. nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a rich source for the development of new drugs. The 2-phenylcyclopropylmethylamine (PCPMA) framework, to which the title compound belongs, has been successfully utilized to design agents for various central nervous system (CNS) diseases by targeting aminergic G protein-coupled receptors (GPCRs) and transporters. nih.gov

Researchers are continuously exploring ways to modify and build upon this core to create novel scaffolds with unique therapeutic applications. scilit.comresearchgate.net This involves replacing the pyridine ring with other heterocycles or incorporating the cyclopropylamine motif into larger, more complex ring systems. For example, the discovery of 3,5-diamino-1,2,4-triazoles as a novel scaffold for reversible LSD1 inhibitors demonstrates a departure from the traditional TCP-based structures while still leveraging key interaction principles. researchgate.net

The goal of this exploration is to discover new chemical entities with improved drug-like properties, novel mechanisms of action, or the ability to address previously "undruggable" targets. By using the this compound scaffold as a starting point, chemists can access new areas of chemical space and expand the potential therapeutic utility of this remarkable molecular framework. nih.gov

Future Research Directions and Emerging Avenues

Development of Novel Synthetic Routes for the Compound

While specific synthetic routes for (2-(Pyridin-3-yl)cyclopropyl)methanamine are not extensively documented, the synthesis of analogous cyclopropylamines is well-established, offering several avenues for future exploration. acs.org Key future research in this area will likely focus on developing stereoselective and efficient syntheses to access enantiomerically pure forms of the compound, which is crucial for understanding its pharmacological activity.

Future synthetic strategies could include:

Asymmetric Cyclopropanation: The development of novel catalytic systems for the asymmetric cyclopropanation of vinylpyridines would be a direct and powerful method to establish the desired stereochemistry of the cyclopropane (B1198618) ring. Research into chiral catalysts, potentially involving transition metals like rhodium or copper, could yield highly enantioselective routes.

Kulinkovich-Szymoniak Reaction: This reaction, which is used for the synthesis of cyclopropylamines from nitriles, could be adapted for the synthesis of the target compound. rsc.org Future work could focus on optimizing this reaction for pyridyl-substituted nitriles to improve yields and scalability.

Stereodivergent Synthesis via C-H Borylation: A recently developed method for the stereodivergent synthesis of 2-arylcyclopropylamines involves an iridium-catalyzed C-H borylation followed by a Suzuki-Miyaura coupling. nih.gov This approach offers the significant advantage of accessing either the cis or trans isomer by modifying the reaction conditions. nih.gov Applying this methodology to a suitable N-protected cyclopropylamine (B47189) precursor could provide a flexible and efficient route to different isomers of this compound.

Flow Chemistry Approaches: The use of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction optimization for the synthesis of cyclopropylamine derivatives. rsc.org Future research could focus on developing a telescoped flow synthesis of the target compound, potentially combining multiple reaction steps into a single, continuous process. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Cyclopropanation | Direct access to enantiopure compounds. | Development of novel chiral catalysts. |

| Kulinkovich-Szymoniak Reaction | Utilizes readily available nitrile starting materials. | Optimization for pyridyl-substituted substrates. |

| Stereodivergent Synthesis | Access to both cis and trans isomers. | Adaptation to pyridyl-containing precursors. |

| Flow Chemistry | Improved safety, scalability, and efficiency. | Development of a continuous, multi-step synthesis. |

Identification of Additional In Vitro Biological Targets

The pyridine (B92270) and cyclopropylamine motifs are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. nih.govnih.govacs.org This suggests that this compound could have a wide range of biological activities. Future research should therefore focus on a broad screening approach to identify novel in vitro biological targets.

Potential target classes for investigation include:

Kinases: Protein kinases are a major class of drug targets, particularly in oncology. drugdiscoverytrends.combenthamdirect.com The pyridine scaffold is a common feature in many kinase inhibitors. nih.gov High-throughput screening of this compound against a diverse panel of kinases could identify novel inhibitory activities.

G-Protein Coupled Receptors (GPCRs): GPCRs are another major class of drug targets involved in a wide range of physiological processes. The structural features of the target compound make it a candidate for binding to various GPCRs, including those in the central nervous system.

Enzymes in Infectious Diseases: Pyridine derivatives have shown promise as anti-malarial and anti-tubercular agents. bohrium.comnih.gov Screening against key enzymes in pathogens like Plasmodium falciparum and Mycobacterium tuberculosis could reveal new therapeutic opportunities.

Ion Channels: The modulation of ion channel activity is a key mechanism for many drugs. The physicochemical properties of this compound make it a candidate for interacting with various ion channels.

Monoamine Oxidase (MAO): Cyclopropylamine is a well-known pharmacophore in MAO inhibitors, which are used as antidepressants. longdom.org Investigating the inhibitory activity of the target compound against MAO-A and MAO-B would be a logical starting point.

| Target Class | Rationale for Investigation | Example of Relevant Research |

| Kinases | Pyridine is a common motif in kinase inhibitors. | High-throughput kinase profiling for inhibitor discovery. nih.gov |

| GPCRs | Structural features are suitable for GPCR binding. | Design of novel ligands for CNS receptors. |

| Infectious Disease Enzymes | Pyridine derivatives have shown antimicrobial activity. | Screening for anti-malarial and anti-tubercular agents. bohrium.comnih.gov |

| Ion Channels | Potential for interaction based on physicochemical properties. | Exploration of novel ion channel modulators. |

| Monoamine Oxidase | Cyclopropylamine is a known MAO inhibitor pharmacophore. | Evaluation of new cyclopropylamine-containing compounds. longdom.org |

Application of Advanced Computational and Chemoinformatics Techniques

Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery. researchgate.net For a relatively unexplored compound like this compound, these techniques can provide valuable insights into its potential biological activities and guide future experimental work.

Future computational and chemoinformatics studies could include:

Molecular Docking: Docking studies can predict the binding mode and affinity of the compound to the active sites of various biological targets. mdpi.comlongdom.org This can help to prioritize experimental screening efforts and provide a structural basis for any observed biological activity.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): If a series of analogues of the target compound are synthesized and tested, 3D-QSAR studies can be used to build predictive models of their biological activity. mdpi.com These models can then be used to design new compounds with improved potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between the compound and its biological target, offering insights into the stability of the complex and the key interactions that govern binding. mdpi.com

Chemoinformatics Analysis of Privileged Scaffolds: Chemoinformatics tools can be used to analyze large databases of bioactive compounds to identify the frequency and biological activities associated with the pyridylcyclopropylamine scaffold. nih.gov This can help to generate hypotheses about the potential biological targets of the compound.

Pharmacophore Modeling: Based on the structures of known ligands for a particular target, a pharmacophore model can be generated. This model can then be used to screen virtual libraries of compounds, including this compound, to identify potential hits.

| Computational Technique | Application | Expected Outcome |

| Molecular Docking | Predicting binding to biological targets. | Prioritization of targets for experimental screening. |

| 3D-QSAR | Building predictive models of biological activity. | Design of more potent analogues. |

| Molecular Dynamics | Simulating the dynamics of ligand-target interactions. | Understanding the stability and key interactions of the complex. |

| Chemoinformatics | Analyzing the prevalence and activity of the scaffold. | Hypothesis generation for potential biological targets. |

| Pharmacophore Modeling | Screening for compounds that match a target's binding features. | Identification of potential hits for a specific target. |

Integration with High-Throughput Screening Paradigms for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a biological target. acs.org this compound can serve as a valuable starting point for the generation of compound libraries for HTS campaigns.

Future research in this area could involve:

Combinatorial Library Synthesis: The development of a robust synthetic route to the core scaffold would enable the creation of a combinatorial library of derivatives with diverse substituents on the pyridine ring and the amine. This library could then be subjected to HTS against a variety of targets.

Fragment-Based Drug Discovery (FBDD): The target compound itself, or smaller fragments thereof, could be used in FBDD campaigns. tandfonline.comnih.gov This involves screening small, low-molecular-weight fragments for weak binding to a target, and then growing or linking these fragments to generate more potent leads.

DNA-Encoded Library (DEL) Technology: DEL technology allows for the synthesis and screening of massive libraries of compounds, with each compound tagged with a unique DNA barcode. sigmaaldrich.comcreative-diagnostics.com The pyridylcyclopropylamine scaffold could be incorporated into a DEL, enabling the screening of billions of related compounds to identify novel ligands for challenging targets. tandfonline.comnih.gov

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular phenotypes. A library of derivatives of the target compound could be screened in HCS assays to identify compounds that modulate specific cellular pathways or processes.

| Screening Paradigm | Approach | Potential for Discovery |

| Combinatorial Library HTS | Synthesis and screening of a diverse library of derivatives. | Identification of novel hits for a wide range of targets. |

| Fragment-Based Drug Discovery | Screening of the core scaffold or its fragments. | Generation of potent leads through fragment growing or linking. |

| DNA-Encoded Library Technology | Incorporation of the scaffold into a massive, barcoded library. | Discovery of ligands for challenging and novel targets. |

| High-Content Screening | Phenotypic screening of a library of derivatives in cellular models. | Identification of compounds that modulate cellular pathways. |

Q & A

Q. Conflicting bioactivity data for fluorine-substituted analogs: Are these assay-dependent?

- Root cause : Functional assays (e.g., cAMP vs. IP1 accumulation) may prioritize different signaling pathways.

- Resolution : Use orthogonal assays (e.g., β-arrestin recruitment) and standardized cell lines (CHO-K1 vs. HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.